1-Substituted Isoquinoline P2* Element Confers ~700-Fold Higher Plasma AUC Over 4-Substituted Quinoline Isomer in Rat
Comparison of the PK profile of compound 30 (1-substituted isoquinoline-based) with its matched 4-substituted quinoline isomer 25 revealed that plasma exposure (AUC over 4 h) of 30 was approximately 700-fold higher than that of 25 (10.4 μM·h vs. 0.015 μM·h), while 4-h liver levels were approximately 100-fold higher (64,710 ng/g vs. 620 ng/g) [1]. Both compounds exhibited similar antiviral potency (GT-1a IC50: 2 nM vs. 5 nM), but the isoquinoline core provided a dramatically superior PK profile.
| Evidence Dimension | Plasma AUC over 4 h (rat, 20 mpk oral dose) |
|---|---|
| Target Compound Data | Compound 30 (isoquinoline core): AUC = 10.4 μM·h; Liver level at 4 h = 64,710 ng/g |
| Comparator Or Baseline | Compound 25 (4-substituted quinoline core): AUC = 0.015 μM·h; Liver level at 4 h = 620 ng/g |
| Quantified Difference | ~693-fold higher plasma AUC; ~104-fold higher liver levels |
| Conditions | Rat PK snapshot experiment, 20 mpk oral dose; Table 2 in reference |
Why This Matters
This establishes that the isoquinoline core is non-substitutable for achieving therapeutic exposure; substitution with a quinoline core abrogates systemic and liver drug levels, directly impacting antiviral efficacy in vivo.
- [1] Meanwell NA, et al. The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032). Top Med Chem. 2018;31:317–354. Table 2 and accompanying text. doi:10.1007/7355_2018_58. View Source
